5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Medicinal Chemistry Lead Optimization Drug-like Property Prediction

Optimize your medicinal chemistry program with 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 956393-77-4), featuring a quantified XLogP3 of 2.2 for precise lipophilicity control. Its ortho-methylbenzyl group introduces steric constraints distinct from meta-isomers, enabling direct head-to-head target engagement assays. Holding tPSA constant at 43.8 Ų while varying lipophilicity isolates critical SAR parameters. Procure with confidence: ≥98% purity, sealed in dry storage at 2-8°C, and ready for immediate integration into automated synthesis workflows.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 956393-77-4
Cat. No. B3317123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
CAS956393-77-4
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=CC(=N2)N)C
InChIInChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
InChIKeyRDAZSSHJYVWSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 956393-77-4): A Substituted Pyrazole-3-amine Building Block for SAR Studies and Heterocyclic Synthesis


5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 956393-77-4) is a substituted 1H-pyrazol-3-amine derivative with a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol [1]. The compound features a pyrazole core bearing a primary amine at the 3-position, a methyl group at the 5-position, and a 2-methylbenzyl substituent at the N1 position, with a calculated XLogP3 of 2.2 and a topological polar surface area (tPSA) of 43.8 Ų . This specific substitution pattern places the compound within the broader class of N1-benzyl-3-aminopyrazoles, a scaffold recognized in medicinal chemistry for its ability to present the 3-amino group as a hydrogen bond donor/acceptor for interactions with biological targets such as kinase hinge regions . The compound is commercially available as a research chemical building block, typically supplied at ≥98% purity and recommended for storage sealed in dry conditions at 2–8°C .

Why 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine Cannot Be Interchanged with Other N1-Benzyl-3-aminopyrazole Analogs in Lead Optimization


Within the N1-benzyl-3-aminopyrazole series, seemingly minor modifications to the substitution pattern produce compounds with distinct physicochemical profiles and, by inference, divergent biological behavior. The specific combination of a 5-methyl group on the pyrazole ring and a 2-methyl (ortho-tolyl) substitution on the benzyl moiety in CAS 956393-77-4 yields a lipophilicity value (XLogP3 = 2.2) that is approximately 0.5 log units higher than the des-methyl analog 1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 492426-23-0, LogP = 1.69) . This difference in LogP directly impacts membrane permeability predictions, solubility profiles, and potential for non-specific binding in biological assays—parameters that cannot be normalized across the analog series without experimental revalidation. Furthermore, the 2-methyl substitution on the benzyl ring introduces steric constraints distinct from the 3-methyl positional isomer (CAS 956729-21-8), which may alter the conformational preferences of the benzyl group and affect target engagement geometry [1]. Generic substitution across this scaffold class, absent empirical comparative data, risks invalidating established structure-activity relationships and confounding SAR interpretation in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine Relative to Its Closest Structural Analogs


Lipophilicity (LogP) Comparison: 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine vs. Des-methyl Analog

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 956393-77-4) exhibits a calculated XLogP3 of 2.2 . In contrast, the des-methyl analog 1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 492426-23-0), which lacks the 5-methyl substituent on the pyrazole ring, has a measured LogP of 1.69 . The addition of the 5-methyl group increases lipophilicity by approximately 0.5 log units, a magnitude that can significantly influence membrane permeability in cell-based assays and alter compound partitioning in biological systems.

Medicinal Chemistry Lead Optimization Drug-like Property Prediction

Calculated Aqueous Solubility (LogSW) Comparison: 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine vs. Des-methyl Analog

The aqueous solubility parameter (LogSW) for 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is not directly reported in available vendor datasheets; however, its structural analog 1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 492426-23-0) has a reported LogSW of -2.01 . Based on the established LogP difference of +0.51 between these two compounds, class-level inference predicts that CAS 956393-77-4 will exhibit lower aqueous solubility (more negative LogSW) than the -2.01 value of the des-methyl analog.

Drug Formulation Biopharmaceutics Assay Development

Steric and Electronic Profile Differentiation: Ortho-Methylbenzyl Substitution vs. Meta-Methylbenzyl Positional Isomer

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 956393-77-4) contains a 2-methyl (ortho) substitution on the benzyl phenyl ring, whereas its positional isomer 5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine (CAS 956729-21-8) bears the methyl group at the 3- (meta) position [1]. While both compounds share identical molecular formula (C₁₂H₁₅N₃) and calculated XLogP3 (2.2), the ortho-methyl group introduces greater steric bulk proximal to the pyrazole core, which can restrict rotational freedom of the benzyl group and alter the accessible conformational space . This steric differentiation may translate into distinct binding geometries when the 3-amino group engages a target protein hinge region or when the benzyl group occupies a hydrophobic pocket.

Structure-Activity Relationship Molecular Recognition Ligand Design

Hydrogen-Bonding Donor Capacity: Comparative Assessment of tPSA and H-Bond Donor Count

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine has a topological polar surface area (tPSA) of 43.8 Ų and one hydrogen bond donor (the primary amine) . The des-methyl analog 1-(2-methylbenzyl)-1H-pyrazol-3-amine also has a tPSA of 43.8 Ų and one hydrogen bond donor . The 4-bromo-substituted analog 4-bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 1248073-29-1) likewise maintains one hydrogen bond donor . Within the broader class of 3-aminopyrazoles, the primary amine serves as a critical hydrogen bond donor for engaging kinase hinge regions and other ATP-binding site residues . The tPSA value of 43.8 Ų falls well below the typical threshold of 140 Ų for oral bioavailability and below 90 Ų for favorable CNS penetration, supporting the scaffold's suitability for both peripheral and central nervous system target applications.

Drug Design Blood-Brain Barrier Penetration Permeability Prediction

Synthetic Accessibility and Commercial Availability: Vendor-Supplied Purity Comparison

5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is commercially available from multiple vendors at specified purity levels. Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity with catalog number 1311424 . ChemScene offers the compound at 98% purity under catalog number CS-0240754, with recommended storage sealed in dry conditions at 2–8°C . BOC Sciences lists the compound as a useful research chemical without specifying an exact purity grade in the publicly accessible datasheet . The consistent availability of 98% purity grade material across multiple reputable suppliers facilitates procurement for research applications without requiring custom synthesis, reducing lead time and cost relative to less common analogs.

Chemical Procurement Compound Sourcing Building Block Quality

Defined Research and Industrial Application Scenarios for 5-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine (CAS 956393-77-4)


Lead Optimization: Probing Lipophilicity Thresholds in Kinase Inhibitor Scaffolds

Researchers seeking to optimize the lipophilicity of a kinase-targeting 3-aminopyrazole series can utilize CAS 956393-77-4 as a reference compound with a quantified XLogP3 of 2.2, representing an intermediate lipophilicity relative to the des-methyl analog (LogP = 1.69) . This 0.5 log unit difference enables systematic exploration of how incremental lipophilicity changes affect cellular permeability, metabolic stability, and off-target binding in kinase inhibition assays, without altering the hydrogen-bonding capacity of the scaffold (tPSA remains 43.8 Ų) .

Conformational SAR: Evaluating Steric Effects of Ortho-Substituted Benzyl Groups on Target Engagement

The ortho-methyl substitution on the benzyl ring of CAS 956393-77-4 introduces steric constraints not present in the meta-methyl positional isomer (CAS 956729-21-8) . Medicinal chemists can employ this pair of compounds in head-to-head binding or functional assays to determine whether a target protein's benzyl-binding pocket tolerates ortho steric bulk, or whether the meta isomer provides superior fit. This direct comparison informs decisions about which substitution pattern to advance into further optimization, particularly for targets where the benzyl group occupies a defined hydrophobic subpocket.

Building Block Procurement: Sourcing a Validated 98% Purity Intermediate for Parallel Synthesis

For medicinal chemistry groups conducting parallel synthesis or library production, CAS 956393-77-4 offers the advantage of immediate commercial availability at 98% purity from multiple suppliers including Leyan (catalog 1311424) and ChemScene (CS-0240754) . The compound's defined storage conditions (sealed in dry, 2–8°C) and established shipping parameters facilitate seamless integration into automated synthesis workflows without the need for pre-use purification . This procurement reliability contrasts with less common analogs that may require custom synthesis or exhibit longer lead times.

Negative Control Design: Using tPSA-Matched Analogs to Isolate Lipophilicity-Driven Effects

Because CAS 956393-77-4 shares an identical tPSA (43.8 Ų) and hydrogen bond donor count (1) with its des-methyl and 4-bromo analogs , researchers can use this compound series to design experiments that isolate the effects of lipophilicity or steric bulk on biological readouts. By holding polar surface area constant while varying LogP or substitution geometry, confounding variables in permeability or target engagement assays are minimized, strengthening the interpretability of SAR data and supporting more robust lead optimization decisions .

Technical Documentation Hub

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